molecular formula C21H21ClF3N5O2 B376326 5-(4-CHLOROPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE

5-(4-CHLOROPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B376326
M. Wt: 467.9g/mol
InChI Key: JWQUZKLOUJQVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-CHLOROPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and significant therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions. One common method includes the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . The trifluoromethyl group is often introduced via radical trifluoromethylation, which is crucial for the compound’s unique properties .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is essential to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

5-(4-CHLOROPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-CHLOROPHENYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substituents, which confer distinct biological activities and therapeutic potential. The presence of the trifluoromethyl group enhances its stability and efficacy compared to similar compounds .

Properties

Molecular Formula

C21H21ClF3N5O2

Molecular Weight

467.9g/mol

IUPAC Name

5-(4-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H21ClF3N5O2/c22-15-4-2-14(3-5-15)16-12-18(21(23,24)25)30-19(27-16)13-17(28-30)20(31)26-6-1-7-29-8-10-32-11-9-29/h2-5,12-13H,1,6-11H2,(H,26,31)

InChI Key

JWQUZKLOUJQVPN-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)Cl)C(F)(F)F

Canonical SMILES

C1COCCN1CCCNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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